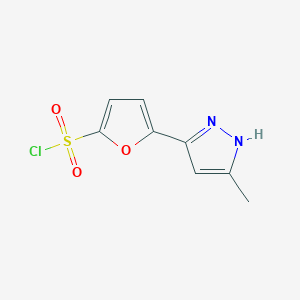

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

CAS No.: 1312210-99-3

Cat. No.: VC4604987

Molecular Formula: C8H7ClN2O3S

Molecular Weight: 246.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1312210-99-3 |

|---|---|

| Molecular Formula | C8H7ClN2O3S |

| Molecular Weight | 246.67 |

| IUPAC Name | 5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | IVLAILPPMCZODK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a furan ring substituted at the 2-position with a sulfonyl chloride group () and at the 5-position with a 3-methyl-1H-pyrazole moiety. This hybrid structure combines the electron-withdrawing sulfonyl group with the aromatic and hydrogen-bonding capabilities of the pyrazole ring, enabling diverse reactivity . The InChIKey IVLAILPPMCZODK-UHFFFAOYSA-N and SMILES CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl provide unambiguous identifiers for its stereochemistry and connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 246.67 g/mol | |

| logP | 1.91 | |

| Topological Polar Surface Area | 75.96 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence starting from furan-2-sulfonyl chloride and 3-methyl-1H-pyrazole. One approach couples pre-formed pyrazole derivatives with sulfonyl chloride groups under basic conditions, often using or as catalysts . For example, the reaction of 5-aminotriazole with chalcones in the presence of yields pyrazole intermediates, which are subsequently sulfonated .

Green Chemistry Innovations

Recent advancements emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. A 2024 study demonstrated a tandem reaction between aryl sulfonyl chlorides and pyrazole derivatives using catalytic , achieving yields exceeding 85% while reducing waste . This method avoids toxic solvents like dimethylformamide, aligning with green chemistry principles .

Table 2: Comparison of Synthetic Methods

| Method | Catalysts | Yield (%) | Environmental Impact | Source |

|---|---|---|---|---|

| Traditional coupling | 70–75 | High | ||

| Tandem green synthesis | 85–90 | Low |

Reactivity and Applications

Sulfonamide Formation

The sulfonyl chloride group undergoes nucleophilic substitution with amines to generate sulfonamides, a class of compounds with broad antimicrobial and anticancer activities . For instance, reaction with aniline derivatives produces -aryl sulfonamides, which are pivotal in drug discovery.

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and protease modulators. Its pyrazole moiety enhances binding to enzymatic active sites, while the sulfonyl group improves solubility and pharmacokinetics. Recent studies highlight its role in synthesizing analogs of Celecoxib, a COX-2 inhibitor.

Material Science Applications

In polymer chemistry, it acts as a cross-linking agent for functionalized resins, enhancing thermal stability and mechanical strength. Sulfonated polymers derived from this compound exhibit proton conductivity, making them candidates for fuel cell membranes.

Research Findings and Future Directions

Drug Delivery Systems

Nanoparticle formulations incorporating sulfonyl chloride derivatives show promise for targeted cancer therapy. Functionalizing liposomes with this compound may improve tumor-specific drug release.

Sustainable Scale-Up

Efforts to optimize catalytic systems and solvent recycling could further reduce the environmental footprint of large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume